molecular formula C28H36O6 B1205912 27-Dehydrowithaferin A CAS No. 109357-42-8

27-Dehydrowithaferin A

Cat. No.: B1205912
CAS No.: 109357-42-8
M. Wt: 468.6 g/mol
InChI Key: UZJYJCDYFRLVKM-CKNDUULBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

27-Dehydrowithaferin A is a structurally related analog of the well-studied natural product Withaferin A, a steroidal lactone derived primarily from the medicinal plant Withania somnifera (Ashwagandha) . This compound belongs to the withanolide class, which is based on a C28 ergostane framework, and is characterized by a ketone group in ring A and a δ-lactone ring in the side chain, structural features critical for its biological reactivity . As an analog, this compound is of significant interest in pharmacological research for investigating its potential multi-modal mechanisms of action, similar to its parent compound. Research on Withaferin A has demonstrated potent anticancer activity through various pathways, including the inhibition of the transcription factor NF-κB, which plays a key role in cell survival, proliferation, and inflammation . It has also been shown to disrupt the Hsp90/Cdc37 chaperone complex, leading to the degradation of oncogenic client proteins and apoptosis in tumor cells . Furthermore, studies indicate it can induce apoptosis by activating pro-apoptotic proteins like Bax and caspase-3, and inhibiting anti-apoptotic proteins such as Bcl-2 . Beyond oncology, Withaferin A exhibits anti-inflammatory properties and has shown promise in bone research, where a fortified extract was found to accelerate fracture healing and promote bone mineralization by modulating osteogenic genes and reducing inflammation . Given the broad research utility of the withanolide scaffold, this compound serves as a valuable chemical tool for exploring structure-activity relationships, particularly in studies focused on cancer biology, inflammatory diseases, and metabolic disorders. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109357-42-8

Molecular Formula

C28H36O6

Molecular Weight

468.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-[(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl]ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-carbaldehyde

InChI

InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,13,15-16,18-21,23-24,31H,5-6,9-12H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1

InChI Key

UZJYJCDYFRLVKM-CKNDUULBSA-N

SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)C=O

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)C=O

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)C=O

Synonyms

27-dehydrowithaferin A
27-DWA

Origin of Product

United States

Isolation, Structural Elucidation Methodologies, and Biosynthetic Considerations

Advanced Chromatographic and Extraction Techniques for Withanolide Precursors

The isolation of withanolide precursors, such as withaferin A, from plant sources, primarily from the family Solanaceae like Withania somnifera, is the foundational step for obtaining derivatives like 27-Dehydrowithaferin A. ontosight.ai The extraction process significantly influences the yield and purity of the target compounds. Both conventional and modern extraction techniques are employed, followed by various chromatographic methods for purification.

Initial extraction of withanolides has been historically performed using solvents like chloroform (B151607), ethyl acetate (B1210297), and methanol. mdpi.comresearchgate.net The choice of solvent and extraction method impacts the efficiency and the profile of extracted compounds. For instance, a comparison of organic solvents showed that ethyl acetate yielded the highest concentrations of withaferin A, 12-deoxywithastramonolide, and withanolide A, while chloroform was superior for extracting phenolic compounds. researchgate.net

Modern extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times. These include microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and subcritical water extraction (SWE). researchgate.net Comparative studies have shown that modern methods can provide higher extraction yields than conventional maceration or Soxhlet extraction. researchgate.netnih.gov For example, SWE has demonstrated a significantly higher extraction yield (65.6%) compared to MAE (30.2%), Soxhlet (25.7%), and maceration (20.8%). researchgate.net

Following extraction, purification is typically achieved through a combination of chromatographic techniques. Column chromatography and thin-layer chromatography (TLC) are standard initial purification steps. mdpi.com For high-resolution separation and quantification, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with a photodiode array (PDA) detector, are the methods of choice. researchgate.netnih.govacs.org These techniques allow for the effective separation of complex mixtures of withanolides, including isomeric compounds. nih.govacs.org

Table 1: Comparison of Extraction Techniques for Withanolides
Extraction TechniquePrincipleTypical SolventsAdvantagesReported Yield/EfficiencySource
Maceration (MC)Soaking plant material in a solvent at room temperature.Ethanol, Methanol, ChloroformSimple, low cost.Lower yield (e.g., 20.8%). researchgate.net researchgate.net
Soxhlet Extraction (SE)Continuous extraction with a hot solvent reflux.Ethanol, HexaneMore efficient than maceration.Moderate yield (e.g., 25.7%). researchgate.net researchgate.net
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Aqueous alcoholReduced extraction time, lower solvent consumption.Considered a "Green Extraction" technique. researchgate.net researchgate.net
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and plant matrix, causing cell rupture.Aqueous alcoholRapid, efficient, reduced solvent use.Higher yield than conventional methods (e.g., 30.2%). researchgate.net researchgate.net
Subcritical Water Extraction (SWE)Uses water at high temperature (100-374°C) and pressure to act as a less polar solvent.WaterEnvironmentally friendly (no organic solvents), high efficiency.Highest reported yield (e.g., 65.6%); high concentration of bioactive compounds. researchgate.netnih.gov researchgate.netnih.gov

Methodologies for Structural Confirmation and Characterization of Dehydrowithaferin A and its Derivatives

The structural elucidation of withanolides is a complex task due to their intricate steroidal skeletons and dense functionalization. A combination of sophisticated spectroscopic and spectrometric techniques is required for unambiguous characterization. The chemical name for this compound is ergosta-2,24-dien-26-oic acid, 5,6-epoxy-4,22-dihydroxy-1,27-dioxo-, delta-lactone, (4beta,5beta,6beta,22R)-, which reflects its complex structure. ontosight.ai

The primary methods for structural confirmation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are indispensable for determining the carbon skeleton and the placement of functional groups. mdpi.comexlibrisgroup.comresearchgate.net For instance, the structure of a withaferin A derivative was elucidated by detailed analysis of its 1H, 13C, and 2D NMR spectroscopic data. exlibrisgroup.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula of the compound. google.com Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is crucial for structural analysis by examining the fragmentation patterns of the parent ion. acs.orgrjpn.org This technique is particularly useful for identifying known withanolides in complex extracts and for characterizing new derivatives. acs.orgmdpi.com

Other Spectroscopic Methods : Fourier Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups, such as hydroxyls (-OH), carbonyls (C=O), and epoxides. mdpi.com X-ray crystallography provides the definitive three-dimensional structure and stereochemistry of a compound, as was done to establish the complete structure of withaferin A. researchgate.net

While this compound itself is not as extensively studied as its parent compound, withaferin A, its characterization would follow these established methodologies. It was noted in one study that this compound was prepared chemically from withaferin A and was found to be biologically inactive. researchgate.net

Table 2: Key Analytical Methodologies for Withanolide Characterization
MethodologyAbbreviationInformation ProvidedRelevance to this compoundSource
High-Performance Liquid ChromatographyHPLCSeparation, purification, and quantification of compounds in a mixture.Isolation of the compound and its precursors from extracts. mdpi.comresearchgate.net
Nuclear Magnetic ResonanceNMR (1D & 2D)Provides detailed information on the carbon-hydrogen framework and connectivity.Elucidation of the precise chemical structure and stereochemistry. exlibrisgroup.comresearchgate.net
Mass SpectrometryMSDetermines molecular weight and elemental composition (HRMS). Fragmentation patterns (MS/MS) help in structural identification.Confirmation of molecular formula and structural features by analyzing fragmentation. google.comrjpn.org
Fourier Transform Infrared SpectroscopyFTIRIdentification of functional groups (e.g., C=O, -OH, C-O-C).Confirmation of the presence of the lactone, ketone, epoxy, and hydroxyl groups. mdpi.com
X-ray Crystallography-Provides the exact 3D spatial arrangement of atoms in a crystalline solid.Definitive confirmation of absolute stereochemistry. researchgate.net

Proposed Biosynthetic Pathways of Withanolides Relevant to this compound Formation

Withanolides are C28 steroidal lactones derived from an ergostane-type skeleton. researchgate.net Their biosynthesis is a complex process that begins with common isoprenoid precursors. wikipedia.org The pathway involves two main routes for the synthesis of these precursors in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) or DOXP pathway in plastids. wikipedia.orgresearchgate.net

The key steps in the biosynthesis leading to withanolides are:

Isoprenoid Precursor Synthesis : The MVA and MEP pathways produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks. researchgate.net

Squalene Formation : These C5 units are assembled to form the C30 triterpenoid, squalene. wikipedia.org

Cyclization : Squalene is first epoxidized to 2,3-oxidosqualene (B107256). The enzyme cycloartenol (B190886) synthase (CAS) then catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol, which is a critical step in the formation of all withanolides in W. somnifera. mdpi.com

Conversion to Cholesterol Intermediate : Cycloartenol undergoes a series of modifications to form 24-methylenecholesterol (B1664013), a key branch-point intermediate in the biosynthesis of phytosterols (B1254722) and withanolides. wikipedia.orgpnas.org

Branching to Withanolide Pathway : The isomerization of 24-methylenecholesterol to 24-methyldesmosterol, catalyzed by the enzyme sterol Δ24-isomerase (24ISO), is considered the committing step that diverts intermediates from the general phytosterol pathway into the withanolide biosynthetic pathway. pnas.org

Oxidative Modifications : The phytosterol core undergoes extensive oxidative modifications, including hydroxylations, epoxidations, and ketone formations, catalyzed largely by cytochrome P450 enzymes (CYPs). mit.edu

Lactone Ring Formation : A key feature of withanolides is the steroidal lactone side chain. This is formed through the oxidation of the ergostane (B1235598) skeleton at carbons C-22 and C-26, which creates the characteristic six-membered lactone ring. wikipedia.orgfrontiersin.org This process involves specific cytochrome P450s and dehydrogenases. mit.edu The formation of withaferin A involves creating a ketone at C-1, an epoxide between C-5 and C-6, and hydroxyl groups at C-4 and C-27. mdpi.comwikipedia.org

The formation of This compound would logically proceed from its immediate precursor, withaferin A. This final step involves the oxidation of the primary alcohol at the C-27 position of withaferin A to an aldehyde (or dioxo form). While the specific enzyme for this step has not been explicitly identified in the literature, it is likely a dehydrogenase or an oxidase that acts on the 27-hydroxy group of the fully formed withaferin A molecule. This is supported by the chemical synthesis of this compound from withaferin A via oxidation. researchgate.net

Chemical Synthesis and Strategic Derivatization of 27 Dehydrowithaferin a

Total Synthesis Approaches to the 27-Dehydrowithaferin A Core Skeleton

The total synthesis of withanolides, including the core skeleton of this compound, presents considerable synthetic challenges due to their highly oxygenated and stereochemically complex structures. acs.org The ergostane-type skeleton, characterized by a four-ring system and a lactone side chain, requires precise control over multiple stereocenters. acs.orgrsc.org

Key difficulties in the total synthesis of withanolides include:

The construction of the intricately oxidized and variable A/B rings. acs.org

The stereoselective formation of the δ-lactone side chain, particularly establishing the vicinal C20(S)-C22(R) stereochemistry. acs.org

The installation of the hydroxyl group at the C-27 position, which has historically contributed to lengthy synthetic sequences. acs.org

One of the most notable total syntheses in the withanolide family is the 32-step synthesis of Withaferin A, which underscores the complexity of assembling these molecules from simple starting materials. nih.gov More recent strategies have focused on divergent and scalable routes that enable the synthesis of multiple withanolides from a common intermediate. acs.org These approaches often employ late-stage functionalization, such as a bioinspired photochemical oxygenation-allylic hydroperoxide rearrangement, to introduce the C-27 hydroxyl group more efficiently. acs.org This method significantly improves the step economy compared to earlier, more linear synthetic routes. acs.org

Despite these advances in the synthesis of the withanolide core and related analogues, a dedicated total synthesis of this compound has not been prominently reported, with research efforts largely favoring more accessible semi-synthetic methods from naturally abundant precursors like Withaferin A.

Semi-Synthetic Routes from Withaferin A to this compound

The most direct and commonly employed method for the preparation of this compound is through the semi-synthesis from its precursor, Withaferin A. This transformation involves the selective oxidation of the primary hydroxyl group at the C-27 position.

The chemical conversion is typically achieved using pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent. acs.orgmdpi.comwhiterose.ac.uk This reagent effectively converts the primary alcohol at C-27 into an aldehyde, yielding this compound. acs.orgmdpi.comwhiterose.ac.uk This semi-synthetic approach is advantageous due to the relative abundance of Withaferin A from natural sources, such as the plant Withania somnifera. cimap.res.in

PrecursorReagentProduct
Withaferin APyridinium chlorochromate (PCC)This compound

Table 1: Semi-synthetic conversion of Withaferin A to this compound.

Strategic Functionalization and Chemical Modifications at the C-27 Position

The C-27 position of Withaferin A and its derivatives is a common site for chemical modification to explore structure-activity relationships and to modulate the physicochemical properties of the parent molecule.

The primary hydroxyl group at C-27 of Withaferin A can be protected using silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group. This modification is often performed to enhance the stability and bioavailability of the compound. chemrxiv.org The synthesis of 27-O-(tert-Butyldimethylsilyl)withaferin A is achieved by reacting Withaferin A with tert-butyldimethylsilyl chloride. chemrxiv.orgnih.gov This protective group strategy is a fundamental tool in the multi-step synthesis and derivatization of withanolides, allowing for selective reactions at other positions of the molecule. rsc.orgrsc.org

Starting MaterialReagentProduct
Withaferin Atert-Butyldimethylsilyl chloride27-O-(tert-Butyldimethylsilyl)withaferin A

Table 2: Silylation of the C-27 hydroxyl group of Withaferin A.

Acetylation of the hydroxyl groups, particularly at the C-4 and C-27 positions, is a common derivatization strategy for withanolides. The C-27 primary alcohol of Withaferin A can be readily acetylated using acetic anhydride (B1165640) in the presence of pyridine. This reaction yields 27-O-acetylwithaferin A. The introduction of an acetyl group can influence the molecule's lipophilicity and, consequently, its biological activity. The formation of the diacetylated derivative, withaferin A diacetate, confirms the presence of two acetylable hydroxyl groups in the parent molecule.

Starting MaterialReagentProduct
Withaferin AAcetic Anhydride, Pyridine27-O-Acetylwithaferin A
4-Dehydrowithaferin AAcetic Anhydride, Pyridine27-O-Acetyl-4-dehydrowithaferin A

Table 3: Acetylation of C-27 hydroxyl groups in Withaferin A and its derivative.

The stereochemistry of the withanolide side chain is crucial for its biological activity. While significant efforts have been dedicated to the stereoselective synthesis of the entire side chain during total synthesis, specific methodologies for the stereoselective alteration of the C-27 position on a pre-existing withanolide scaffold are not extensively documented in the reviewed literature. rsc.org Synthetic strategies often focus on achieving the desired (22R)-configuration of the lactone side chain. acs.orgnih.gov The control of stereochemistry at other positions, such as C-14 and C-17, has also been a subject of investigation. However, methods to invert or otherwise alter the stereocenter at C-27, once formed, appear to be a less explored area of research.

Synthesis of Dehydro-Withaferin A Analogues and Their Structural Relationship to this compound (e.g., 4-Dehydrowithaferin A)

Analogues of this compound, such as 4-Dehydrowithaferin A, are important for understanding structure-activity relationships. 4-Dehydrowithaferin A is structurally isomeric to a hypothetical 27-dehydro-4-hydroxy-withaferin A, differing in the position of the introduced carbonyl group.

The synthesis of 4-Dehydrowithaferin A is accomplished through the oxidation of Withaferin A. rsc.org A common method involves the use of freshly prepared manganese dioxide (MnO₂) in a solvent mixture such as chloroform (B151607) and ethyl acetate (B1210297). rsc.org This reaction selectively oxidizes the C-4 secondary hydroxyl group to a ketone, yielding 4-Dehydrowithaferin A. rsc.org In one reported procedure, this reaction proceeds with a 62% yield. rsc.org

PrecursorReagentProductYield
Withaferin AManganese dioxide (MnO₂)4-Dehydrowithaferin A62%

Table 4: Synthesis of 4-Dehydrowithaferin A from Withaferin A.

Preclinical Biological Activities of 27 Dehydrowithaferin a and Its Chemically Modified Analogues

In Vitro Cytotoxicity and Antiproliferative Effects on Malignant Cell Lines

The modification of the C-27 hydroxyl group on the withanolide scaffold has been a key area of investigation for developing potent anticancer agents. Structure-activity relationship studies indicate that this position is critical for the cytotoxic potential of these compounds.

Anticancer Efficacy Across Diverse Human and Murine Cancer Cell Models

Studies on a variety of withanolide analogues have demonstrated that chemical modifications at the C-27 position can significantly influence their anticancer efficacy. For instance, the esterification of the hydroxyl groups, including at C-27, has been shown to increase cytotoxicity. nih.gov The introduction of acetyl groups at both the C-4 and C-27 positions of Withaferin A (to form Withaferin A 4,27-diacetate) enhances its antiproliferative activity against several cancer cell lines. nih.gov This suggests that increasing the lipophilicity at this site may improve cellular uptake or target interaction.

One comprehensive study evaluated 29 withanolides and 6 semisynthetic derivatives against a panel of cancer cell lines, including melanoma (B16F10, SKMEL28), head and neck squamous cell carcinoma (JMAR, MDA1986, DR081-1), and breast cancer (Hs578T). The results confirmed that acylated derivatives, such as Withaferin A 4,27-diacetate, were among the most potent compounds, with IC50 values in the micromolar to nanomolar range. nih.govresearchgate.net

Interactive Data Table: Comparative Cytotoxicity of Withaferin A and its C-27 Acylated Analogue

CompoundCell LineCancer TypeIC50 (µM)
Withaferin AJMARHNSCC0.540
Withaferin AMDA-MB-231Breast0.540
Withaferin ASKMEL-28Melanoma1.00
Withaferin ADRO81-1Colon0.130
Withalongolide A 4,27-diacetateJMARHNSCC0.095
Withalongolide A 4,27-diacetateMDA-MB-231Breast0.105
Withalongolide A 4,27-diacetateSKMEL-28Melanoma0.058
Withalongolide A 4,27-diacetateDRO81-1Colon0.058

Note: Data derived from studies on Withalongolide A, a C-19 hydroxylated congener of Withaferin A, to illustrate the effect of C-27 acetylation. nih.gov

Differential Growth Inhibitory Profiles and Selective Cytotoxicity

The selectivity of withanolide analogues towards cancer cells over normal cells is a critical aspect of their therapeutic potential. Research indicates that modifications at the C-27 position can influence this selectivity. While some highly cytotoxic analogues demonstrate activity against both cancerous and non-malignant cell lines, certain modifications aim to improve the therapeutic window. nih.gov For example, while acylation at C-4 and C-27 often leads to a significant improvement in cytotoxicity, the effect on selectivity requires careful evaluation for each specific analogue and cell line. researchgate.net

Immunomodulatory Properties and Anti-inflammatory Potentials

While the parent compound, Withaferin A, is known to possess significant immunomodulatory and anti-inflammatory properties, specific preclinical data detailing these activities for 27-Dehydrowithaferin A or other C-27 modified analogues are not extensively covered in the currently available scientific literature.

Neurobiological Activities and Neuroprotective Effects

The neuroprotective effects of various phytochemicals from Withania somnifera are well-documented. Some studies have pointed to the potential of withanolide glycosides, where a sugar moiety is attached at the C-3 or C-27 position, in exhibiting anti-stress and neuroprotective activities. mdpi.com However, specific studies focusing on the neurobiological activities of this compound are not available in the reviewed literature.

Other Documented Preclinical Pharmacological Activities (e.g., Anti-angiogenic, Anti-metastatic)

The parent compound Withaferin A demonstrates potent anti-angiogenic and anti-metastatic activities. nih.gov The structural features considered essential for these activities include the α,β-unsaturated ketone in ring A and the 5β,6β-epoxide in ring B. nih.gov There is a lack of specific published research investigating the anti-angiogenic and anti-metastatic potential of this compound, and thus it remains unclear how the oxidation of the C-27 hydroxyl group would impact these particular pharmacological effects.

Comparative Analysis of Biological Activities of this compound (if active) Versus its Derivatives

A comparative analysis based on structure-activity relationship studies of C-27 modified withanolides reveals distinct trends in biological activity.

Parent Compound (Withaferin A; C-27 OH): Possesses a broad range of activities, including potent cytotoxicity. However, some studies suggest the C-27 hydroxyl group itself is not essential for activity and can be a site for conjugation. mdpi.com

C-27 Acylated/Esterified Derivatives (e.g., Withaferin A 4,27-diacetate): Multiple studies consistently report that the acetylation or esterification of the C-27 hydroxyl group enhances cytotoxic and antiproliferative activities. nih.govmdpi.com This enhancement is often attributed to increased lipophilicity, which may improve cell membrane permeability. researchgate.net One study found that acetylation of the 27-OH group enhanced heat-shock-inducing activity (a cytoprotective response) without a corresponding increase in cytotoxicity, suggesting that specific modifications can selectively tune the biological profile of the withanolide scaffold. acs.org

C-27 Glycosylated Derivatives (e.g., 27-O-glucopyranosylwithaferin A): In contrast to acylation, glycosylation at the C-27 position generally leads to a decrease in cytotoxic activity. nih.gov However, these glycosylated forms may possess other therapeutic benefits, such as neuroprotective and anti-stress properties. mdpi.com

This compound (putative 27-oxo derivative): The synthesis of a C-27 aldehyde from the primary alcohol is chemically feasible. nih.gov However, comprehensive studies detailing the biological activities of this specific "dehydro" analogue are not present in the reviewed literature. Therefore, a direct comparative analysis of its activity is not possible at this time. Similarly, no specific preclinical data were found for the derivative 27-TBDMS-4-Dehydrowithaferin A.

Mechanistic Elucidation of Cellular and Molecular Targets

Induction of Programmed Cell Death Pathways

There is no specific information available in the reviewed literature detailing the induction of programmed cell death pathways by 27-Dehydrowithaferin A.

Cell Cycle Regulation and Arrest Mechanisms

No studies were identified that examined the influence of this compound on cell cycle regulation or its potential to induce G2/M phase arrest.

Based on a comprehensive review of available scientific literature, there is currently insufficient research data specifically detailing the mechanistic effects of This compound on the key intracellular signaling pathways outlined in the request.

Searches for the interactions of this compound with the following pathways did not yield specific findings:

Nuclear Factor-kappa B (NF-κB) Inhibition

PI3K/Akt/mTOR Pathway Regulation

JAK/STAT3 Pathway Modulation

Notch Signaling Pathway Interaction

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

Wnt Signaling Pathway Dynamics

The vast majority of existing research focuses on the related compound, Withaferin A. While Withaferin A has been extensively studied for its modulation of these signaling pathways, it is a distinct chemical entity. The biological activities of withanolide derivatives can differ significantly from one another based on their structural variations. Therefore, extrapolating the findings from Withaferin A to this compound would be scientifically inaccurate and speculative.

Consequently, the requested article focusing solely on the cellular and molecular targets of this compound cannot be generated at this time due to the lack of specific research on this particular compound. Further investigation and dedicated studies are required to elucidate its precise mechanisms of action.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate a detailed and scientifically accurate article according to the provided outline.

The vast majority of existing research focuses extensively on the related compound, Withaferin A. While this research covers topics such as interactions with chaperone proteins (HSP90, Mortalin), proteasome inhibition, and modulation of angiogenesis and metastasis, these findings are explicitly attributed to Withaferin A.

Due to the strict instruction to focus solely on "this compound" and not introduce information outside of this specific compound, it is not possible to create the requested article. Substituting data from Withaferin A would not be scientifically accurate and would violate the core requirements of the prompt. Further research specifically investigating the mechanistic actions of this compound is required before a detailed article on its cellular and molecular targets can be written.

Structure Activity Relationship Sar Studies Centered on the Dehydro and C 27 Positions

Impact of the Δ4-5 Dehydration on Biological Activity and Potency

The presence of an α,β-unsaturated ketone (enone) in Ring A is a hallmark of many biologically active withanolides and is considered essential for their cytotoxic and cytoprotective activities. researchgate.net The introduction of an additional double bond at the C-4 position to create a dienone system, as seen in 4-dehydrowithaferin A, has been shown to significantly impact potency.

Research has demonstrated that while 4-dehydrowithaferin A surpassed its parent compound in its cytotoxic effects against leukemic cells, the isomeric 27-dehydrowithaferin A was found to be biologically inactive. researchgate.net This highlights the critical importance of the position of dehydration on the withanolide scaffold. The Δ4-5 dehydration enhances the electrophilic nature of the A-ring, which is believed to be crucial for its interaction with biological targets, whereas the dehydration at C-27 appears to abolish a key interaction required for activity. researchgate.netresearchgate.net

Influence of C-27 Substitutions on Biological Profiles (e.g., Hydroxylation, Acetylation, Silylation)

The C-27 position on the withanolide side chain is a frequent site of natural variation and synthetic modification, with substitutions at this position having a profound influence on the biological profile of the molecule. mdpi.com

Hydroxylation : The presence of a hydroxyl group at C-27 is a common feature in many natural withanolides. nih.gov This functional group is a key site for glycosylation in nature and a handle for synthetic modification. mdpi.comnih.gov Studies suggest that the 27-OH group may play a role in the anti-H. pylori activity of certain withanolides. nih.gov The late-stage oxidation to introduce this hydroxyl group is a key step in the synthesis of many complex withanolides, reflecting its importance for biological function. nih.gov

Acetylation : The acetylation of the C-27 hydroxyl group has been a key strategy to modulate activity. In SAR studies, acetylation of the 27-OH on withaferin A and its analogs was found to enhance cytoprotective heat shock-inducing activity (HSA) without a corresponding increase in general cytotoxicity. researchgate.net This modification can therefore uncouple these two biological effects, which is of significant interest for developing selective therapeutic agents. researchgate.net Furthermore, 27-O-Acetyl-withaferin A has been investigated for a range of other potential applications, including anti-proliferative, pro-apoptotic, immunomodulatory, and neuroprotective effects. biosynth.com

Silylation : The introduction of a bulky silyl (B83357) ether at the C-27 position has been explored, primarily as a protecting group during synthesis. Studies have indicated that the presence of a silyl ether moiety on the withanolide skeleton does not greatly influence its biological activity. researchgate.net

The following table summarizes the observed effects of various C-27 substitutions on the biological activity of withanolide compounds.

Substitution at C-27 Effect on Biological Activity Example Compound(s) Reference(s)
Hydroxylation (-OH)May contribute to anti-H. pylori activity; serves as a key site for further modification.27-Hydroxywithaferin A nih.gov
Acetylation (-OAc)Enhances heat shock-inducing activity (HSA) without increasing cytotoxicity; improves overall cytotoxicity when combined with C-4 acetylation.27-O-Acetyl-withaferin A researchgate.net
Silylation (-OSiR3)Does not significantly alter biological activity.27-O-silylated withanolides researchgate.net

Role of Specific Functional Groups and Stereochemistry in Target Binding and Efficacy

The foundational stereochemistry of withaferin A has been established as a 5β-steroid, with a specific β-orientation of the 5,6-epoxide. semanticscholar.orgrsc.org This defined three-dimensional structure dictates the spatial relationship between the reactive A/B ring system and the side chain, which is critical for proper orientation within a protein's binding site. Any alteration in this stereochemistry can lead to a significant loss of biological activity.

Application of Computational Approaches in SAR Analysis (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational methods are increasingly being used to rationalize and predict the structure-activity relationships of withanolide analogs, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationships (QSAR) : QSAR studies have been successfully applied to withanolide analogs to develop predictive models for their anticancer activity. nih.govresearchgate.net These models have identified key molecular descriptors that correlate with biological activity against breast cancer cell lines. For instance, properties such as atom count, dielectric energy, and total energy were found to correlate positively with activity, while the heat of formation showed a negative correlation. nih.govresearchgate.netnih.gov Such models are valuable for screening virtual libraries of withanolide derivatives to prioritize compounds for synthesis and biological testing.

Molecular Docking : Molecular docking simulations have provided insights into the binding modes of withanolides with various protein targets. These studies help to elucidate the plausible mechanisms of action at a molecular level. For example, docking studies have been used to model the interaction of withanolides with targets such as β-tubulin, the anti-apoptotic protein survivin, the SARS-CoV-2 main protease, and the B-cell lymphoma 2 (BCL-2) protein. nih.govnih.govnih.govarxiv.org These simulations can identify key hydrogen bonds and hydrophobic interactions between the withanolide and specific amino acid residues in the protein's active site, explaining the observed SAR and guiding future modifications to enhance binding affinity and efficacy. europeanreview.org

The table below summarizes key findings from various computational studies on withanolides.

Target Protein Computational Method Key Findings Reference(s)
β-tubulinMolecular Docking, QSARIdentified key binding conformations and molecular descriptors correlating with activity against breast cancer. nih.govnih.gov
SurvivinMolecular DockingShowed that Withaferin A can block the functionally critical dimerization of Survivin. nih.gov
SARS-CoV-2 Main Protease (Mpro)Molecular Docking, QSARIdentified Withaferin A derivatives as potential inhibitors with significant binding affinity. nih.govnih.gov
Alpha-amylaseMolecular DockingPredicted strong binding energy and identified key hydrogen bond and pi-alkyl interactions. europeanreview.org
BCL-2 / AKT-1Molecular DockingRevealed strong binding affinities, suggesting a mechanism for apoptosis induction. arxiv.org

Advanced Preclinical Models and Methodologies in 27 Dehydrowithaferin a Research

Sophisticated In Vitro Cellular Systems

Advanced in vitro models that mimic the complex, three-dimensional nature of human tissues are crucial for accurately assessing the efficacy and mechanism of action of novel compounds.

Three-Dimensional (3D) Cell Culture and Organoid Models for Efficacy Assessment

Organoids and other 3D cell cultures are revolutionary tools that provide more biologically relevant data compared to traditional 2D cell monolayers. sigmaaldrich.comsciltp.comnih.govnih.gov These models better replicate the intricate cell-cell and cell-matrix interactions of native tissues. sigmaaldrich.com Despite the significant potential of these systems for drug discovery, a review of available literature did not yield specific studies where 27-Dehydrowithaferin A has been evaluated using 3D cell culture or organoid models to assess its efficacy. Research in this area is largely focused on the more abundant parent compound, Withaferin A.

Co-culture and Microfluidic Systems for Cellular Microenvironment Studies

Co-culture and microfluidic systems enable the study of cellular interactions within a controlled microenvironment, which is critical for understanding diseases like cancer where interactions with stromal and immune cells play a key role. nih.govnih.govfrontiersin.org A comprehensive structure-activity relationship (SAR) study evaluated a series of 56 withanolides, including a dehydrated form of Withaferin A, for their antiproliferative activity against multiple myeloma. researchgate.net This research utilized both standard 2D cell cultures and a more complex 3D co-culture model. The study highlighted that while 2D models are useful for initial screening, the 3D co-culture system provides a more stringent evaluation, allowing researchers to identify compounds that perform better in a more physiologically relevant setup. researchgate.net However, detailed findings specific to the this compound analogue within this system are part of a broader SAR analysis. researchgate.net

Relevant In Vivo Animal Models for Disease Pathogenesis Studies

In vivo animal models remain indispensable for studying the systemic effects and therapeutic potential of compounds in a whole-organism context. frontiersin.orgbiotech-asia.org

Xenograft Models for Anticancer Efficacy Evaluation

Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating anticancer efficacy. nih.govmdpi.commdpi.comresearchgate.net These models have been widely used to demonstrate the potent anti-tumor effects of Withaferin A across various cancer types, including breast, cervical, ovarian, and melanoma. mdpi.comnih.gov However, dedicated studies evaluating the anticancer efficacy of this compound using xenograft models were not identified in the conducted literature search.

Animal Models for Inflammatory and Neurodegenerative Diseases

Animal models are critical for understanding the complex pathology of inflammatory and neurodegenerative diseases and for testing potential therapeutics. researchgate.netresearchgate.net Extensive research has demonstrated the anti-inflammatory and neuroprotective properties of Withaferin A in various animal models of arthritis, neuroinflammation, and Alzheimer's disease. mdpi.comnih.govnih.govnih.gov These studies suggest that Withaferin A can modulate key inflammatory pathways like NF-κB and reduce pathological markers associated with neurodegeneration. nih.govnih.gov At present, specific studies focusing on the evaluation of this compound in animal models of inflammatory or neurodegenerative diseases are not available in the public domain.

'Omics' Technologies for Comprehensive Mechanistic Insights (e.g., Proteomics, Transcriptomics, Metabolomics)

'Omics' technologies provide a global, unbiased view of the molecular changes induced by a compound, offering deep insights into its mechanism of action. creative-proteomics.comnih.gov The integration of transcriptomics, proteomics, and metabolomics can reveal the complex biological pathways modulated by a therapeutic agent. While such approaches have been applied to understand the multifaceted effects of other natural compounds, specific 'omics' studies dedicated to elucidating the comprehensive mechanistic insights of this compound have not been reported in the available scientific literature.

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature and detailed research findings focusing solely on the chemical compound “this compound” regarding its direct target engagement and pathway validation through biophysical and biochemical assays.

The majority of the available research extensively covers the related compound, Withaferin A, detailing its mechanisms of action, identified protein targets, and the various assays used for its characterization. These studies on Withaferin A have utilized techniques such as:

Molecular Docking and Computational Analysis: To predict the binding affinity and interaction of Withaferin A with various protein targets.

Quantitative Chemoproteomics and Differential Protein Expression Analysis: To identify the protein targets and understand the compound's effect on cellular protein networks.

Western Blotting and mRNA Analysis: To validate the downregulation or upregulation of specific proteins and genes involved in various cellular pathways.

However, specific data, including detailed research findings and data tables from biophysical assays like Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) conducted directly on this compound, are not available in the public domain based on the search results.

Therefore, it is not possible to generate the requested article section with the required level of detail, including data tables and specific research findings, as this information is not present in the current body of scientific literature accessible through the performed searches. The strict adherence to the user's instructions to focus solely on this compound and the exclusion of data from related compounds prevents the generation of the requested content.

Challenges and Future Directions in Preclinical Research on 27 Dehydrowithaferin a

Addressing Specificity and Off-Target Effects in Complex Biological Systems

A primary hurdle in the development of withanolides as therapeutic agents is their pleiotropic nature; they often interact with multiple cellular targets. nih.govresearchgate.net This multi-targeted activity can be advantageous for treating complex diseases like cancer, but it also complicates the preclinical development process by introducing potential off-target effects. nih.gov For any novel analogue derived from the 27-Dehydrowithaferin A scaffold, a critical challenge will be to delineate its specific mechanism of action from unintended interactions.

Future preclinical research must prioritize the comprehensive mapping of the molecular interaction profile for any newly synthesized, active this compound analogue. Techniques such as chemoproteomics can identify covalent binding partners within the cell, revealing both intended and off-target proteins. researchgate.net Understanding the structure-activity relationship (SAR) is crucial. For instance, withanolides like Withaferin A are known to covalently interact with cysteine residues on target proteins via Michael addition, a reactivity conferred by specific structural motifs like the α,β-unsaturated carbonyl group. nih.gov A key research direction will be to determine if analogues of this compound retain such reactive sites and to characterize their selectivity. The ultimate goal is to rationally design compounds with improved specificity, thereby enhancing the therapeutic window and minimizing the potential for toxicity associated with off-target effects. nih.gov

Exploration of Novel Biological Activities and Untapped Therapeutic Applications

The report of this compound being biologically inactive in one specific assay highlights a crucial point in drug discovery: the activity of a compound is highly context-dependent. researchgate.net The broader withanolide class exhibits a vast spectrum of pharmacological activities, suggesting that the therapeutic potential of the this compound scaffold may be untapped. researchgate.netnih.gov Withanolides have demonstrated significant anti-inflammatory, immunomodulatory, neuroprotective, and broad anticancer effects across various models. mdpi.comnih.govmedwinpublishers.com

A significant future direction is the systematic screening of this compound and a library of its rationally designed analogues against a diverse panel of biological targets. This should include a wide range of cancer cell lines from different tissues, as well as assays relevant to other chronic diseases where withanolides have shown promise, such as neurodegeneration, arthritis, and metabolic disorders. nih.govmedwinpublishers.com The diverse bioactivities of known withanolides underscore the potential for discovering novel applications for compounds derived from a previously "inactive" scaffold.

Table 1: Diverse Biological Activities of Selected Withanolides
CompoundReported Biological ActivitiesPotential Therapeutic Areas
Withaferin AAnticancer, Anti-inflammatory, Anti-angiogenic, Pro-apoptotic nih.govjapsonline.comOncology, Inflammatory Disorders
Withanolide ANeuroprotective, Axonal outgrowth, Anti-acetylcholinesterase nih.govmedchemexpress.comNeurodegenerative Diseases (e.g., Alzheimer's)
WithanoneAnticancer (selective), Anti-stress, Anti-inflammatory nih.govjapsonline.comOncology, Stress-related Disorders
Withanolide DCytotoxic, Anti-inflammatory, Immunomodulatory japsonline.comchemrxiv.orgOncology, Autoimmune Diseases
PhysalinsAnti-inflammatory (IKKβ inhibition), Cytotoxic nih.govInflammatory Disorders, Oncology

Innovations in Synthetic Routes and Rational Design of Next-Generation Analogues

Given the reported inactivity of the parent compound, the most promising path forward for this compound lies in its use as a foundational scaffold for chemical synthesis. The field has seen significant advances in the structural modification of withanolides to enhance potency, selectivity, and drug-like properties. mdpi.comnih.gov These strategies provide a clear roadmap for developing next-generation analogues based on the this compound core.

Recent breakthroughs in developing scalable and divergent synthetic pathways are particularly relevant. chemrxiv.orgnih.gov Such routes allow for the late-stage functionalization of a common intermediate, enabling the efficient creation of a diverse library of unnatural analogues that would be inaccessible through modification of the isolated natural product alone. nih.gov This approach is ideal for systematically exploring the chemical space around the this compound structure. Key modifications could include altering the oxidation state and substitution pattern of the steroidal A/B rings, modifying the lactone side chain, and introducing new functional groups at the C-27 position—a site known to be important for the activity of other withanolides. mdpi.comnih.gov The rational design of these novel compounds can be guided by computational studies to predict molecules with a higher probability of biological activity. nih.gov

Table 2: Synthetic Modification Strategies for Withanolide Scaffolds
Modification Site/StrategyRationale and Potential ImpactReference Example
Modification at C-27 Hydroxyl GroupIntroduction of ester groups can increase anti-proliferative activity. mdpi.comSynthesis of C-27 alkyl esters of Withaferin A. mdpi.com
Modification of A/B RingsThe 5β,6β-epoxide and α,β-unsaturated ketone are often crucial for cytotoxicity. mdpi.comCreation of 2-isoxazoline-fused ring A derivatives. mdpi.com
Late-Stage C-H OxidationAllows for the introduction of hydroxyl groups at various positions to create novel analogues.Bioinspired Schenck ene rearrangement for C-27 oxidation. nih.gov
Divergent Synthesis from Common IntermediateEnables rapid generation of diverse structures and unnatural analogues. chemrxiv.orgSynthesis of multiple withanolides from a shared precursor. chemrxiv.org
Design of Simplified AnaloguesReduces synthetic complexity while retaining key pharmacophores.Withaferin A-inspired Hedgehog pathway inhibitors lacking the full steroid moiety. nih.gov

Integration of Systems Biology and Computational Approaches for Holistic Understanding

To navigate the complexities of withanolide pharmacology and accelerate the development of this compound analogues, integrating computational and systems biology approaches is indispensable. nih.gov These in silico methods provide a cost-effective and rapid means to prioritize synthetic targets and generate hypotheses about their mechanisms of action. researchgate.net Molecular docking, for instance, can predict the binding affinity of virtual libraries of this compound derivatives against known protein targets of other withanolides, such as tubulin, Hsp90, or various kinases. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds. researchgate.net Beyond single-target interactions, a systems biology perspective is critical. Transcriptomic and proteomic analyses of cells treated with a potentially active analogue can provide an unbiased, global view of the cellular response. This data can reveal which signaling pathways are perturbed, helping to elucidate the compound's mechanism of action, identify novel targets, and predict potential off-target effects. biorxiv.org Such a holistic understanding is essential for advancing a compound through the preclinical pipeline.

Preclinical Development Strategies for Promising this compound Analogues

Should the rational design and screening efforts yield promising this compound analogues, a clear preclinical development strategy will be necessary. A major challenge for many natural products, including withanolides, is poor pharmacokinetics, such as low oral bioavailability and rapid metabolism. nih.govmdpi.com Therefore, early characterization of the absorption, distribution, metabolism, and excretion (ADMET) properties of lead candidates is paramount. mdpi.com The development of robust and sensitive bioanalytical methods, such as UHPLC-MS/MS, is a prerequisite for accurate pharmacokinetic studies in animal models. mdpi.com

Promising analogues must be evaluated for efficacy in relevant in vivo disease models. For example, anticancer candidates would be tested in xenograft or patient-derived xenograft (PDX) models. A key component of these studies is the identification of biomarkers that can track the biological response to the drug. braincanada.ca This could include monitoring the levels of a target protein or a downstream signaling molecule in tumor tissue or surrogate tissues like blood. braincanada.ca The development of an analogue of Withaferin A, IMS-088, for ALS serves as a template for this process, where preclinical studies in mouse models were designed to not only assess efficacy but also to identify translatable biomarkers. braincanada.ca A rigorous preclinical evaluation of both efficacy and safety is the final critical step before a compound can be considered for clinical investigation. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.